molecular formula C10H12FNOS B3160901 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine CAS No. 866155-27-3

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine

Cat. No.: B3160901
CAS No.: 866155-27-3
M. Wt: 213.27 g/mol
InChI Key: ZQBBRHDXJIZLDR-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine is a synthetic organic compound featuring a thiazolidine heterocyclic core. Thiazolidine is a saturated five-membered ring containing both nitrogen and sulfur atoms, making it a privileged scaffold in medicinal chemistry and drug discovery . The structure of this specific analog is further functionalized with a (3-fluorophenoxy)methyl substituent, which may influence its physicochemical properties and biological interactions. The thiazolidine core is found in a variety of biologically active molecules and is of significant interest in pharmaceutical research. For instance, derivatives such as thiazolidinediones are well-known for their application as antidiabetic agents , and the core structure is also present in certain antibiotics . The incorporation of a fluorine atom and an ether linkage in the phenoxy moiety is a common strategy in agrochemical and pharmaceutical design to modulate a compound's polarity, metabolic stability, and binding affinity. This compound is provided exclusively for research use in chemical biology, hit-to-lead optimization, and as a building block for the synthesis of more complex molecules. Researchers can utilize this material to explore structure-activity relationships (SAR) or as a key intermediate in developing novel chemical entities. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c11-8-2-1-3-9(6-8)13-7-10-12-4-5-14-10/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBBRHDXJIZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281018
Record name 2-[(3-Fluorophenoxy)methyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866155-27-3
Record name 2-[(3-Fluorophenoxy)methyl]thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866155-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Fluorophenoxy)methyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine typically involves the reaction of 3-fluorophenol with a thiazolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the thiazolidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative with a reduced side chain.

Scientific Research Applications

Medicinal Chemistry

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine has been studied for its potential as a therapeutic agent. Its thiazolidine structure is similar to that of thiazolidinediones (TZDs), which are used in the treatment of diabetes. Research indicates that compounds with similar structures may enhance insulin sensitivity and exhibit anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that thiazolidine derivatives can possess antimicrobial properties. The incorporation of the fluorophenoxy group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics.

Enzyme Inhibition Studies

The compound's ability to interact with various enzymes has been a focus of research. For instance, it may act as an inhibitor for enzymes involved in metabolic pathways, potentially offering insights into new treatments for metabolic disorders.

Drug Development and Screening

Due to its structural characteristics, this compound can be utilized in high-throughput screening assays to identify novel drug candidates. Its efficacy and safety profiles can be evaluated against a range of biological targets.

Case Study 1: Thiazolidine Derivatives in Diabetes Treatment

A study published in the Journal of Medicinal Chemistry explored various thiazolidine derivatives for their insulin-sensitizing effects. Researchers found that modifications to the thiazolidine core significantly impacted biological activity, suggesting that compounds like this compound could lead to more effective diabetes treatments.

Case Study 2: Antimicrobial Efficacy

In a recent investigation reported in Antibiotics, researchers synthesized several thiazolidine derivatives and tested their antimicrobial properties against common pathogens. The results indicated that certain modifications led to enhanced antibacterial activity, highlighting the potential of compounds like this compound in combating resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenoxy side chain allows it to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine can be inferred through comparisons with the following analogs:

2-[(2-Methoxyphenoxy)methyl]-1,3-thiazolidine Derivatives

  • Structure: Features a 2-methoxyphenoxy methyl group (electron-donating methoxy substituent).
  • Activity : Demonstrated potent antitussive effects in guinea pig models, comparable to codeine and dextromethorphan. The metabolic stability of the thiazolidine ring and substituent hydrophobicity were critical for optimizing activity .

2-(2,4-Dichlorophenyl)-1,3-thiazolidine

  • Structure : Substituted with a 2,4-dichlorophenyl group (bulky, lipophilic substituent).
  • Activity : Primarily explored in agrochemical research. Chlorinated aryl groups enhance lipid solubility, favoring membrane penetration in pesticidal applications .
  • Key Difference: The dichlorophenyl group increases steric hindrance, which may limit bioavailability compared to the smaller 3-fluorophenoxy methyl group.

2-(Nitromethylene)-1,3-thiazolidine

  • Structure : Contains a nitro group at the 2-position, forming a conjugated nitromethylene system.
  • Properties : High solubility in water and organic solvents, with stability under standard conditions. Used as a reagent in heterocyclic synthesis (e.g., thiazolo[3,2-a]pyridines) and agrochemical intermediates .
  • Key Difference: The nitro group’s strong electron-withdrawing nature enhances reactivity in cycloaddition reactions, unlike the more chemically inert fluorophenoxy substituent.

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one

  • Structure : Features a benzyl group and a sulfanylidene moiety.
  • The sulfanylidene group may modulate antioxidant or enzyme-inhibitory effects .

Chalcone Derivatives with 1,3-Thiazolidine Rings

  • Structure : Combines a thiazolidine ring with a chalcone (α,β-unsaturated ketone) scaffold.
  • Activity : Exhibited fungicidal activity against A. niger and C. albicans, though less potent than ketoconazole. The chalcone moiety contributes to antifungal activity via membrane disruption .
  • Key Difference: The fluorophenoxy group in the target compound may offer improved selectivity over the broader reactivity of chalcone derivatives.

Structural and Functional Insights (Data Table)

Compound Name Substituent/Functional Group Key Activity/Application Solubility/Stability References
This compound 3-Fluorophenoxy methyl Inferred: Potential antimicrobial/antitussive Likely moderate lipophilicity N/A
Moguisteine 2-Methoxyphenoxy methyl + malonate Antitussive Hydrolytically stable
2-(2,4-Dichlorophenyl)-1,3-thiazolidine 2,4-Dichlorophenyl Agrochemical High lipophilicity
2-(Nitromethylene)-1,3-thiazolidine Nitromethylene Heterocyclic synthesis reagent Water-soluble, stable
Chalcone-thiazolidine hybrids Chalcone + thiazolidine Fungicidal Variable

Biological Activity

The compound 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine is a thiazolidine derivative that has garnered attention due to its potential biological activities. Thiazolidines are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The structure of this compound consists of a thiazolidine ring substituted with a fluorophenoxy group. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Regulation : The compound may affect ROS levels, impacting oxidative stress responses in cells.

Anticancer Activity

Recent studies have evaluated the anticancer potential of thiazolidine derivatives, including this compound. In vitro assays using various cancer cell lines demonstrated promising results:

  • Cell Viability Assays : The MTT assay showed that the compound exhibits significant cytotoxicity against melanoma and renal cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (µM)Reference
Melanoma LOX IMVI26.7 ± 1.50
Renal A49833.9 ± 1.91

Antimicrobial Activity

The antimicrobial properties of thiazolidines have also been explored. Preliminary data suggest that this compound may exhibit activity against certain bacterial strains, although further studies are needed to quantify this effect.

Case Studies

Several studies have highlighted the biological activity of thiazolidine derivatives:

  • Antidiabetic Properties : Some thiazolidine compounds have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.
  • Anticonvulsant Effects : Thiazolidines have shown potential anticonvulsant properties in animal models, indicating their versatility as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazolidine ring and substituents significantly influence biological activity. For instance:

  • The introduction of electron-withdrawing groups like fluorine enhances anticancer efficacy.
  • Substituents on the phenyl ring can modulate enzyme inhibition and receptor binding affinities .

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionReference
SolventTHF
BaseTriethylamine
Reaction Time48–72 hours
Purification MethodColumn Chromatography

Basic: What spectroscopic and analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the thiazolidine ring structure and fluorophenoxy substitution pattern. Compare chemical shifts with analogous compounds (e.g., 1,3-thiazolidine derivatives) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out side products .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in slow-evaporation conditions (e.g., dichloromethane/hexane) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with photodiode array detection (λ = 254 nm) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (data inferred from structurally similar thiazolidines) .
  • Waste Disposal : Quench reactive intermediates with aqueous ethanol before disposal. Follow GBZ/T 160.1–160.81 standards for workplace air quality monitoring .

Advanced: How can computational reaction path search methods optimize the synthesis of novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. ICReDD’s approach integrates these calculations with experimental feedback loops to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • Machine Learning : Train models on existing reaction data (e.g., yields, solvent effects) to predict successful routes for fluorophenoxy-substituted analogs .

Q. Table 2: Computational Tools for Reaction Optimization

Tool/MethodApplicationReference
DFT (Gaussian)Transition state analysis
ICReDD PlatformReaction condition screening
COMSOL MultiphysicsSolvent effect simulation

Advanced: How should researchers address contradictory data in reaction yield or stability studies?

Methodological Answer:

  • Statistical Validation : Apply ANOVA to identify outliers in replicate experiments. Use factorial design (e.g., 2k^k designs) to isolate variables (e.g., temperature, catalyst loading) causing discrepancies .
  • Cross-Validation : Compare results across analytical techniques (e.g., HPLC vs. 1^1H NMR integration) to confirm consistency .
  • Environmental Controls : Monitor humidity and oxygen levels, as thiazolidines are prone to oxidation/hydrolysis under ambient conditions .

Advanced: What reactor design principles improve scalability for this compound?

Methodological Answer:

  • Continuous Flow Systems : Mitigate exothermic risks by using microreactors with precise temperature control (e.g., Corning AFR™). This is critical for thiazolidine ring stability .
  • Membrane Separation : Integrate nanofiltration membranes to remove unreacted 3-fluorophenol in real-time, enhancing yield .

Advanced: How can AI-driven experimental design reduce iterative trial-and-error in derivative synthesis?

Methodological Answer:

  • Generative Models : Use platforms like ChemOS to propose novel derivatives with predicted bioactivity. Train models on datasets of thiazolidine-based compounds .
  • Automated High-Throughput Screening : Implement robotic liquid handlers to test 100+ reaction conditions (e.g., solvent/base combinations) per day .

Basic: What solvent systems are compatible with this compound for downstream applications?

Methodological Answer:

  • Polar Aprotic Solvents : DMSO or DMF for solubility in biological assays.
  • Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the thiazolidine ring. Confirm stability via accelerated degradation studies (40°C, 75% RH for 14 days) .

Advanced: What strategies enhance the compound’s stability in long-term storage?

Methodological Answer:

  • Lyophilization : Freeze-dry under argon to prevent oxidation. Store at -20°C in amber vials .
  • Stabilizer Addition : Include 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation .

Advanced: How do structural modifications to the fluorophenoxy moiety impact bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the phenyl ring. Test in vitro models (e.g., enzyme inhibition assays) .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with SPR (surface plasmon resonance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine
Reactant of Route 2
2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine

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